molecular formula C7H5ClFNO B1350729 3-Chloro-5-fluorobenzamide CAS No. 874781-06-3

3-Chloro-5-fluorobenzamide

Cat. No.: B1350729
CAS No.: 874781-06-3
M. Wt: 173.57 g/mol
InChI Key: HPEPVQWUBBPJNL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzamide is an aromatic amide compound with the molecular formula C7H5ClFNO It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with an amide functional group

Scientific Research Applications

3-Chloro-5-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Electrophilic substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Amide hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Amide hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Major Products Formed:

    Nucleophilic substitution: Products depend on the nucleophile used (e.g., 3-methoxy-5-fluorobenzamide).

    Electrophilic substitution: Products include brominated or nitrated derivatives of this compound.

    Amide hydrolysis: 3-Chloro-5-fluorobenzoic acid and ammonia or the corresponding amine.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity. For example, it may inhibit certain enzymes by forming strong hydrogen bonds or hydrophobic interactions with the active site residues.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzamide
  • 3-Chloro-2-fluorobenzamide
  • 4-Chloro-5-fluorobenzamide

Comparison: 3-Chloro-5-fluorobenzamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-chloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPVQWUBBPJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396393
Record name 3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874781-06-3
Record name 3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of sulfuric acid (500 ml) and water (100 ml) is heated to 95° and 3-chloro-5-fluorobenzonitrile (94.8 gms) added. After 4 hours the mixture is cooled and poured over ice and water added to make 3.6 L. In 1.2 L portions the mixture is filtered, the solid rinsed with hexane and the aqueous rinsed with hexane (4×120 ml) then extracted with ethyl acetate (2×100 ml). The solid and the ethyl acetate extracts were combined, dried over magnesium sulfate and stripped to give 3-chloro-5-fluorobenzamide as a white solid.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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